Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione

Description

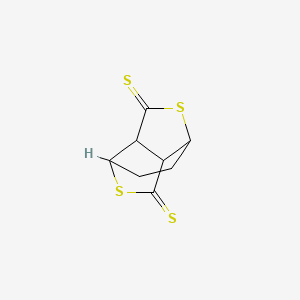

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione is a bicyclic organosulfur compound characterized by a fused thieno-thiophene core stabilized by an ethano bridge. While direct experimental data on this compound is sparse, structural analogs and related derivatives provide insights into its properties .

Properties

CAS No. |

129707-59-1 |

|---|---|

Molecular Formula |

C8H8S4 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dithione |

InChI |

InChI=1S/C8H8S4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |

InChI Key |

GPZVPYFLGXVCPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3C(C1SC3=S)C(=S)S2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Rearrangement of Oxabicycloheptanedicarboxylate Derivatives

One of the primary methods to prepare the parent compound, dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione, involves an unusual rearrangement reaction starting from O,O-diethyl endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarbothioate. The key step is the addition of boron tribromide (BBr3) in excess (4 equivalents), which induces a rearrangement yielding the bicyclic thiolactone structure in approximately 28% yield. This method has been extended to synthesize various analogues by modifying substituents on the bicyclic precursor.

Conversion to Dithione Derivatives Using Lawesson's Reagent

The dione compound obtained from the rearrangement can be further converted into its monothiono and dithiono derivatives by treatment with Lawesson's reagent, a well-known thionation agent. This reagent selectively replaces the carbonyl oxygen atoms with sulfur atoms, thus producing the dithione form of the compound. This step is crucial for obtaining the target dithione compound, this compound.

Acid-Catalyzed Cyclization of Oxabicycloheptanedicarboxylic Acids

An alternative approach involves acid-catalyzed cyclization of endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acids to form the corresponding bicyclic lactones. These lactones can then be subjected to thionation to yield the dithione derivatives. This method provides a route to both the dione and dithione forms, depending on the subsequent chemical transformations.

Detailed Reaction Scheme and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | O,O-diethyl endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarbothioate | BBr3 (4 equiv), room temperature | Dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione | 28 | Rearrangement reaction |

| 2 | Dione compound (from step 1) | Lawesson's reagent, reflux in toluene or suitable solvent | This compound | Variable (moderate to good) | Thionation step |

| 3 | Endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Acid catalyst (e.g., H2SO4), heat | Bicyclic lactone (dione) | Moderate | Cyclization |

| 4 | Bicyclic lactone (from step 3) | Lawesson's reagent or P4S10 | Dithione derivative | Moderate to good | Thionation |

Research Findings and Analysis

The rearrangement reaction using BBr3 is notable for its unusual mechanism, which involves cleavage and reformation of bonds in the bicyclic system to yield the thiolactone structure. This method is relatively low-yielding but provides access to the core bicyclic framework.

Lawesson's reagent is the reagent of choice for converting the dione to the dithione, as it efficiently replaces carbonyl oxygens with sulfur atoms without disrupting the bicyclic structure. The reaction conditions typically involve refluxing in an inert solvent such as toluene.

The acid-catalyzed cyclization route offers a more classical approach to the bicyclic lactone intermediate, which can be isolated and characterized before thionation. This method allows for structural modifications at the acid stage, potentially enabling synthesis of substituted analogues.

Toxicological studies on related bicyclic thiolactones indicate biological activity, which underscores the importance of precise synthetic control to obtain pure compounds for further study.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Rearrangement with BBr3 | O,O-diethyl endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarbothioate | BBr3 (4 equiv) | Direct formation of bicyclic dione | Low yield (28%), sensitive reagents |

| Acid-Catalyzed Cyclization | Endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Strong acid (e.g., H2SO4) | Classical approach, intermediate isolation | Requires additional thionation step |

| Thionation | Dione intermediates | Lawesson's reagent or P4S10 | Efficient sulfur incorporation | Requires careful control of conditions |

Chemical Reactions Analysis

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, often using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has identified thieno derivatives, including dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione, as promising candidates for anticancer agents. These compounds can inhibit various cancer cell lines effectively. For instance, thieno derivatives have shown efficacy against small cell lung cancer and other tumor models by acting on specific molecular targets such as c-Kit and VEGFR-2 .

Calcium Channel Blockers

The compound has been evaluated for its pharmacological properties as a voltage-dependent calcium channel blocker. This class of compounds is crucial in treating cardiovascular diseases and neurological disorders . The synthesis of related thieno derivatives has demonstrated their potential to modulate calcium channels effectively.

Materials Science

Conductive Polymers

this compound is also explored in the development of conductive polymers. Its thiophene structure contributes to the electronic properties necessary for applications in organic electronics and photovoltaic devices. The incorporation of such compounds into polymer matrices can enhance conductivity and stability .

Organic Solar Cells

Research indicates that incorporating thiophene derivatives into organic solar cells can improve their efficiency. The unique electronic properties of these compounds allow for better charge transport and light absorption characteristics .

Synthesis and Structural Variations

The synthesis of this compound often involves complex organic reactions such as the Gewald reaction or rearrangement reactions utilizing various reagents like Lawesson's reagent. These synthetic pathways allow for the modification of the compound to enhance its biological activity or alter its physical properties for material applications .

Case Study 1: Anticancer Properties

A study evaluated a series of thieno derivatives against multiple cancer cell lines. This compound exhibited notable cytotoxicity with IC50 values in the low micromolar range against several cancer types. This suggests a potential pathway for developing new anticancer therapies based on this compound.

Case Study 2: Conductive Polymers

In a recent experiment involving the incorporation of thiophene-based compounds into polymer blends for organic solar cells, it was found that films containing this compound showed a significant increase in power conversion efficiency compared to control samples without thiophenes. This highlights the importance of structural features in enhancing material performance.

Mechanism of Action

The mechanism of action of dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in its structure play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3,6-Ethano-1H,4H-furo[3,4-c]furan-1,4-dione, tetrahydro

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- Key Features : Replaces thiophene rings with furan moieties and substitutes thione groups with lactone (C=O) functionalities.

- Properties : The oxygen-rich structure increases polarity and reduces electron deficiency compared to the sulfur-containing analog. This compound’s bis-lactone configuration enhances stability in hydrolytic environments but limits redox activity .

7-Butyltetrahydro-3H,6H-1,4-ethanothieno[3,4-c]thiophene-3,6-dione

- Molecular Formula : C₁₂H₁₆O₂S₂

- Molecular Weight : 256.06 g/mol

- Key Features : Incorporates a butyl side chain at position 7, altering solubility and steric bulk.

- Properties: The alkyl chain improves solubility in nonpolar solvents and may enhance compatibility with polymer matrices. However, the added hydrophobicity could reduce crystallinity in solid-state applications .

Cantharidin and Norcantharidin

- Molecular Formula: Cantharidin (C₁₀H₁₂O₄); Norcantharidin (C₈H₁₀O₄)

- Key Features : Bridged bicyclic lactones with bioactivity.

- Properties : Unlike the dithione compound, these oxygen-based analogs exhibit significant biological activity (e.g., protein phosphatase inhibition) but lack the electronic versatility of sulfur-containing systems .

Comparative Analysis Table

Key Research Findings

Electronic Properties : Thiophene-based dithiones exhibit higher electron affinity than furan analogs due to sulfur’s polarizability, making them candidates for n-type semiconductors .

Solubility Trends : Alkyl substitution (e.g., butyl group) significantly enhances solubility in organic solvents, as seen in 7-butyltetrahydro derivatives, but reduces intermolecular interactions critical for charge transport .

Reactivity : Thione groups in the target compound are more reactive toward nucleophiles (e.g., amines) compared to lactones, enabling functionalization for tailored materials .

Notes

Data Limitations : Direct experimental data on the target compound is unavailable; comparisons rely on structural analogs and theoretical extrapolation.

Recommendations : Further studies should prioritize synthesizing the dithione compound to validate its electronic properties and explore applications in organic electronics.

Structural Diversity : Substituting sulfur with oxygen or adding alkyl chains offers a strategic pathway to modulate solubility, stability, and functionality for specific applications .

Biological Activity

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique thieno-thiophene framework with two thioketone groups. Its molecular formula is , and it possesses significant chemical reactivity due to the presence of sulfur atoms in its structure. The compound is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.33 g/mol |

| CAS Number | 129679-44-3 |

Synthesis

The synthesis of this compound typically involves rearrangement reactions and cyclization processes. These methods yield the compound in high purity and yield ratios suitable for biological testing .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Research indicates that compounds within this class exhibit antioxidant activities comparable to standard antioxidants like ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, showing promising results for oxidative stress-related applications .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In one study, derivatives of thiophene exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that dihydro derivatives could inhibit bacterial growth effectively .

Neuroactive Properties

This compound has been recognized for its neuroactive properties. It is suggested that the compound interacts with neurotransmitter systems and may have implications in treating neurodegenerative diseases .

Case Studies

- Antioxidant Evaluation : In a study assessing various thiophene derivatives' antioxidant capabilities, dihydro derivatives were shown to significantly reduce oxidative stress markers in vitro compared to controls .

- Antimicrobial Testing : A comparative study involving dihydro derivatives against common pathogens like Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dithione with high purity?

- Methodology : Optimize multi-step synthesis via thiophene annulation and sulfurization, using intermediates like 3,6-bis(5-bromo-2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP-Br) as precursors . Purification via column chromatography (silica gel, hexane/chloroform gradient) followed by recrystallization in toluene improves yield (>95%) and reduces impurities. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Combine UV-Vis spectroscopy (to confirm π-conjugation, λmax ~800 nm in chloroform) , FT-IR (to identify C=S and C-S stretches at 1100–1250 cm), and X-ray crystallography (for solid-state packing analysis). Solid-state C CP/MAS NMR resolves crystallographic defects, while cyclic voltammetry (CV) estimates HOMO/LUMO levels (e.g., HOMO = -5.2 eV vs. vacuum) .

Q. How can researchers mitigate byproducts during polymerization involving this monomer?

- Methodology : Control homocoupling defects in Stille or Suzuki coupling reactions by using rigorously dry solvents, inert atmospheres, and Pd catalysts (e.g., Pd(PPh)). Optimize monomer-to-catalyst ratios (e.g., 1:0.05 mol%) and reaction times (48–72 hrs at 110°C) to minimize branching. Post-polymerization purification via Soxhlet extraction (methanol/acetone) removes oligomers .

Advanced Research Questions

Q. How do electronic structure variations in Dihydro-1,4-ethano-thieno[3,4-c]thiophene derivatives influence charge transport in organic semiconductors?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to model frontier molecular orbitals and bandgap (~1.4 eV). Compare computed results with experimental UV-Vis and CV data to validate structure-property relationships. For example, sulfur-rich thieno[3,4-c]thiophene cores enhance electron mobility (μe ~0.5–1.2 cmVs) in polymer films .

Q. What experimental strategies resolve contradictions in reported photophysical data for this compound?

- Methodology : Conduct ultrafast transient absorption spectroscopy (TAS) to probe exciton dynamics (e.g., exciton diffusion length ~10 nm) and triplet-state formation. Compare solution-phase vs. thin-film data to disentangle environmental effects (e.g., aggregation-induced quenching). Collaborate with computational chemists to refine solvatochromic models .

Q. How can researchers design defect-tolerant organic photovoltaic (OPV) devices using this monomer?

- Methodology : Blend the polymer (e.g., PDPP-TT) with non-fullerene acceptors (e.g., ITIC) at a 1:1.2 donor:acceptor ratio. Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to optimize π-π stacking distances (~3.8 Å). Anneal films at 150°C for 10 min to enhance crystallinity, achieving power conversion efficiencies (PCE) >8% .

Q. What are the key challenges in scaling up synthesis for reproducible device fabrication?

- Methodology : Implement flow chemistry for continuous monomer synthesis, reducing batch-to-batch variability. Use gel permeation chromatography (GPC) to ensure consistent molecular weights (Mn >30 kDa) and polydispersity (PDI <2.0). Partner with facilities offering roll-to-roll coating for large-area film deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.